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Compound of Interest

Compound Name: RP 70676

Cat. No.: B1663315 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
RP 70676, identified by CAS number 136609-26-2, is a potent and orally bioavailable inhibitor

of acyl-CoA:cholesterol O-acyl transferase (ACAT). This document provides a comprehensive

technical overview of RP 70676, including its mechanism of action, physicochemical properties,

and key experimental data. Detailed methodologies for relevant assays are provided, and

critical pathways and workflows are visualized to support further research and development

efforts.

Core Compound Information

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b1663315?utm_src=pdf-interest
https://www.benchchem.com/product/b1663315?utm_src=pdf-body
https://www.benchchem.com/product/b1663315?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663315?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Value Reference

Compound Name RP 70676 [1][2]

CAS Number 136609-26-2 [1][2]

Molecular Formula C25H28N4S [2][3]

Molecular Weight 416.58 g/mol [2]

Synonyms

1-(5-((4,5-Diphenyl-1H-

imidazol-2-yl)thio)pentyl)-3,5-

dimethyl-1H-pyrazole

[2]

Purity ≥98% [4]

Appearance Solid powder [3]

Mechanism of Action
RP 70676 is a potent inhibitor of acyl-CoA:cholesterol O-acyl transferase (ACAT), an

intracellular enzyme responsible for the esterification of cholesterol to form cholesteryl esters.

By inhibiting ACAT, RP 70676 prevents the accumulation of cholesteryl esters within cells, a

key process in the development of atherosclerosis.
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Caption: Mechanism of Action of RP 70676 as an ACAT inhibitor.

In Vitro Efficacy
RP 70676 has demonstrated potent inhibitory activity against ACAT from various species and

tissues. The half-maximal inhibitory concentrations (IC50) are summarized below.

Target Species/Tissue IC50 (nM) Reference

ACAT Rat 25 [1][5]

ACAT Rabbit 44 [1][5]

ACAT Rabbit Arterial 40 [5]

ACAT Hamster Liver 21 [5]

ACAT
Rabbit Intestine

(cholesterol-fed)
108 [5]

ACAT Human Hepatic 44 [5]

ACAT
Murine Macrophages

(P388D)
540 [5]

Pharmacokinetics
In vivo studies in New Zealand White (NZW) rabbits have shown that RP 70676 is well

absorbed following oral administration.[5]

Species Dose
Administration
Route

Observation Reference

NZW Rabbits 10 mg/kg Oral (p.o.)

Well absorbed

with measurable

plasma levels

[5]

Experimental Protocols
ACAT Inhibition Assay (General Protocol)
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A standardized experimental workflow for determining the IC50 of ACAT inhibitors is outlined

below. This protocol is a generalized representation based on standard biochemical assays for

enzyme inhibition.

Preparation

Reaction

Extraction & Analysis

Calculation

1. Prepare Microsomal
Fraction (ACAT source)
from tissue homogenate

4. Incubate Microsomes,
Substrate, and Inhibitor

at 37°C

2. Prepare Substrate:
[14C]Oleoyl-CoA

3. Prepare Serial Dilutions
of RP 70676

5. Stop Reaction
(e.g., with organic solvent)

6. Extract Lipids

7. Separate Cholesteryl Esters
via Thin Layer

Chromatography (TLC)

8. Quantify Radioactivity
of Cholesteryl Ester spots

9. Calculate IC50
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Caption: Generalized workflow for an in vitro ACAT inhibition assay.

Methodology:

Enzyme Source Preparation: Microsomal fractions containing ACAT are prepared from

homogenized tissues (e.g., liver, intestine) through differential centrifugation.

Substrate Preparation: A stock solution of the substrate, typically radiolabeled oleoyl-CoA

(e.g., [14C]Oleoyl-CoA), is prepared in a suitable buffer.

Inhibitor Preparation: RP 70676 is dissolved in a solvent like DMSO to create a stock

solution, from which serial dilutions are made.[3]

Reaction Incubation: The microsomal preparation is pre-incubated with varying

concentrations of RP 70676 before initiating the reaction by adding the radiolabeled

substrate. The reaction is allowed to proceed at 37°C for a defined period.

Reaction Termination and Lipid Extraction: The reaction is stopped by adding a mixture of

organic solvents (e.g., chloroform:methanol). Lipids, including the newly formed cholesteryl

esters, are extracted into the organic phase.

Analysis: The extracted lipids are separated using thin-layer chromatography (TLC).

Quantification: The radioactivity of the spots corresponding to cholesteryl esters is measured

using a scintillation counter.

IC50 Determination: The percentage of inhibition at each concentration of RP 70676 is

calculated relative to a control without the inhibitor. The IC50 value is then determined by

plotting the percent inhibition against the log of the inhibitor concentration and fitting the data

to a sigmoidal dose-response curve.

Solubility
Solvent Concentration Notes Reference

DMSO
125 mg/mL (300.06

mM)
Requires sonication [3]
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Storage and Stability
Form Temperature Duration Reference

Powder -20°C 3 years [3]

In Solvent -80°C 1 year [3]

Conclusion
RP 70676 is a well-characterized, potent inhibitor of ACAT with demonstrated activity across

multiple species, including humans. Its oral bioavailability makes it a valuable tool for in vivo

studies investigating the role of ACAT in cholesterol metabolism and related pathologies. The

provided data and protocols offer a foundation for researchers to incorporate RP 70676 into

their studies. This product is intended for research use only and not for human or veterinary

therapeutic use.[5]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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